molecular formula C26H28N8O4 B420734 1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine

1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine

Cat. No.: B420734
M. Wt: 516.6g/mol
InChI Key: CQRSXJLZAPAOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine is a complex organic compound that features a piperazine core substituted with two imidazole rings The imidazole rings are further substituted with benzyl, nitro, and methyl groups

Preparation Methods

The synthesis of 1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole rings, which are then functionalized with benzyl, nitro, and methyl groups. The final step involves the coupling of these functionalized imidazole rings with piperazine under specific reaction conditions, such as the presence of a base and a suitable solvent .

Chemical Reactions Analysis

1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its imidazole rings. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine can be compared with other imidazole-containing compounds, such as:

    Clemizole: An antihistaminic agent.

    Metronidazole: An antibacterial and antiprotozoal agent.

    Omeprazole: An antiulcer agent.

    Tinidazole: An antiprotozoal and antibacterial agent.

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C26H28N8O4

Molecular Weight

516.6g/mol

IUPAC Name

1,4-bis(3-benzyl-2-methyl-5-nitroimidazol-4-yl)piperazine

InChI

InChI=1S/C26H28N8O4/c1-19-27-23(33(35)36)25(31(19)17-21-9-5-3-6-10-21)29-13-15-30(16-14-29)26-24(34(37)38)28-20(2)32(26)18-22-11-7-4-8-12-22/h3-12H,13-18H2,1-2H3

InChI Key

CQRSXJLZAPAOLA-UHFFFAOYSA-N

SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)C4=C(N=C(N4CC5=CC=CC=C5)C)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)C4=C(N=C(N4CC5=CC=CC=C5)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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